Fexofenadine Methyl Ester
Overview
Description
Fexofenadine, sold under the brand name Allegra among others, is an antihistamine pharmaceutical drug used in the treatment of allergy symptoms, such as hay fever and urticaria . It is a selective peripheral H1 blocker . Fexofenadine is the major active metabolite of terfenadine .
Synthesis Analysis
The synthetic process of fexofenadine hydrochloride involves several steps, including esterification reaction, Friedel-Grafts reaction, reduction, and N-alkylation reaction .
Molecular Structure Analysis
Fexofenadine has a molecular formula of C32H39NO4 . The crystal structure of fexofenadine hydrochloride was determined from an X-ray powder diffraction pattern .
Physical and Chemical Properties Analysis
Fexofenadine has a density of 1.2±0.1 g/cm3, boiling point of 697.3±55.0 °C at 760 mmHg, and a molar volume of 428.1±3.0 cm3 . The properties of fexofenadine hydrochloride were studied with thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), infrared spectroscopy (IR) and powder X-ray diffraction (PXRD) .
Scientific Research Applications
1. Dermatological Applications
Fexofenadine, a nonsedating H1-receptor selective antihistamine, shows efficacy in treating allergic rhinitis and urticaria. Its application extends to dermatological conditions like atopic dermatitis, providing relief from associated pruritus (Kawashima et al., 2003).
2. Bioanalytical Methods and Drug Interactions
The increasing use of fexofenadine in therapy and research has led to the development of numerous bioanalytical methods. These methods are crucial for understanding its pharmacokinetic properties and drug-drug interactions (Yao & Srinivas, 2012).
3. Synthesis and Chemical Properties
Research on the synthetic methods of fexofenadine provides insight into its chemical properties and potential for formulation into different therapeutic agents (Zhang Guan-chao, 2011).
4. Pharmacokinetics and Transporter Interactions
Studies investigate how fexofenadine interacts with renal and hepatic transporters, affecting its absorption and distribution in the body. Understanding these interactions is key for optimizing its therapeutic efficacy and safety (Tahara et al., 2006).
5. Role in Allergic Diseases
Fexofenadine's effectiveness in treating allergic diseases like seasonal allergic rhinitis and chronic idiopathic urticaria is well-documented. Research focuses on its efficacy, dosage optimization, and safety in different patient populations (Kawashima & Harada, 2001).
6. Pharmacodynamics and Drug Efficacy
Investigations into the pharmacodynamics of fexofenadine provide insights into its mechanism of action, particularly how it affects inflammatory mediators beyond histamine. This research underpins the drug's efficacy and potential for treating a range of allergic conditions (Axelrod & Bielory, 2008).
7. Alternative Formulations
Exploring alternative formulations of fexofenadine, such as transdermal patches, offers possibilities for improving its delivery and efficacy. Research in this area aims to optimize the controlled release of the drug for long-term therapy of allergic disorders (Chaudhary, Saini, & Singh, 2012).
Mechanism of Action
Target of Action
Fexofenadine Methyl Ester, also known as Methyl Fexofenadine, primarily targets the H1 histamine receptor . These receptors are responsible for mediating hypersensitivity and allergic reactions . They are found on the surface of cells in various organ systems .
Mode of Action
This compound acts as a selective antagonist of the H1 histamine receptor . This means it binds to these receptors and blocks them, preventing histamine from attaching and triggering allergic responses . It is selective for the H1 receptor and carries little-to-no activity at off-targets .
Biochemical Pathways
When an allergen enters the body, it triggers the release of histamine and other inflammatory mediators from mast cells and basophils . Histamine then binds to H1 receptors, causing allergic symptoms . By blocking these receptors, this compound prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Pharmacokinetics
Fexofenadine is very minimally metabolized, with only about 5% of an ingested dose undergoing hepatic metabolism . The only identified metabolites are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .
Result of Action
The primary result of this compound’s action is the relief of allergy symptoms . By blocking the H1 histamine receptor, it prevents the effects of histamine, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This leads to a reduction in symptoms such as sneezing, itching, and runny nose .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that also bind to the H1 receptor could potentially affect its efficacy . Additionally, factors that affect the drug’s absorption, distribution, metabolism, and excretion could also influence its action . .
Biochemical Analysis
Biochemical Properties
Fexofenadine Methyl Ester is expected to interact with similar biomolecules as Fexofenadine. Fexofenadine is selective for the H1 receptor, carries little-to-no activity at off-targets, and does not cross the blood-brain barrier . The only identified metabolites of Fexofenadine are a methyl ester of fexofenadine (3.6% of the total dose) and MDL 4829 (1.5% of the total dose) .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Fexofenadine. Fexofenadine is used in the treatment of various allergic symptoms . It is selective for the H1 receptor, which is involved in allergic reactions .
Molecular Mechanism
The molecular mechanism of this compound is expected to be similar to that of Fexofenadine. Fexofenadine acts as an antagonist at the H1 receptor . It does not readily bind to off-targets that contribute to side effects such as sedation .
Temporal Effects in Laboratory Settings
Fexofenadine is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism .
Dosage Effects in Animal Models
Fexofenadine has been shown to have a positive antihistamine effect in several animal models .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Fexofenadine. Fexofenadine is very minimally metabolized, with only 5% of an ingested dose undergoing hepatic metabolism .
Transport and Distribution
Fexofenadine is known to be selective for the H1 receptor and does not cross the blood-brain barrier .
Subcellular Localization
Fexofenadine is known to be selective for the H1 receptor, which is typically located on the cell membrane .
Properties
IUPAC Name |
methyl 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41NO4/c1-32(2,31(36)38-3)26-18-16-25(17-19-26)30(35)15-10-22-34-23-20-29(21-24-34)33(37,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29-30,35,37H,10,15,20-24H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUQSHOAAGQXNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433035 | |
Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154825-96-4 | |
Record name | 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-alpha,alpha-dimethylbenzeneacetic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-[4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylphenylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U9Y7QDP5C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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